cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride is a synthetic benzamide derivative designed as a potential neuroleptic agent. [] It belongs to a series of cyclic benzamides based on the 1-substituted 3-aminopyrrolidine scaffold. [] This compound emerged from research focusing on developing more potent and less cataleptogenic alternatives to existing neuroleptics like haloperidol and metoclopramide. [] In preclinical studies, it demonstrated significant antipsychotic activity in animal models, exhibiting a promising profile with a higher potency and a better side effect profile than reference drugs. []
Cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride, also known as YM-09151-2, is a synthetic compound belonging to the class of cyclic benzamides. It was developed as a potential neuroleptic agent aimed at treating psychosis. This compound is characterized by its ability to exhibit significant antipsychotic activity in preclinical studies, showing a promising profile with higher potency and fewer side effects compared to established neuroleptics such as haloperidol and metoclopramide.
The compound is classified as a benzamide derivative and has the molecular formula C22H30ClNO2, with a molecular weight of 375.9 g/mol. It is recognized for its potential therapeutic applications in psychiatry and neurology, particularly in the management of psychotic disorders. The hydrochloride salt form enhances its solubility and stability, making it suitable for research and potential clinical applications.
The synthesis of cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride involves several key steps:
This multi-step synthesis highlights the complexity involved in producing this compound, emphasizing the importance of each reaction step in achieving the desired chemical structure.
Cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride features a cyclohexanol core substituted with several functional groups:
The compound possesses a chiral center at the cyclohexanol carbon bearing the 3-methoxyphenyl group, resulting in two enantiomeric forms (cis and trans configurations) that can exhibit different pharmacological properties.
The compound's reactivity can be analyzed through its interactions during synthesis and potential pharmacological activity. Key reactions include:
These reactions not only contribute to synthesizing cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol but also indicate its potential for further modifications in drug development .
While the precise mechanism of action for cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol remains under investigation, it is hypothesized that its structural similarity to other benzamide neuroleptics suggests potential interactions with dopamine receptors. This interaction could lead to modulation of dopaminergic pathways involved in psychotic disorders. Further studies are necessary to delineate its specific molecular targets and pharmacological profile.
Relevant data from studies indicate that cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol has favorable characteristics for pharmaceutical applications due to its potency and reduced side effects compared to existing neuroleptics.
Cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride has been primarily investigated for its potential use as an antipsychotic agent. Preclinical studies have demonstrated its efficacy in inhibiting apomorphine-induced stereotyped behavior in animal models, suggesting significant antipsychotic activity. Its higher potency and lower tendency to induce catalepsy compared to traditional neuroleptics highlight its promise as a candidate for further clinical development .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: